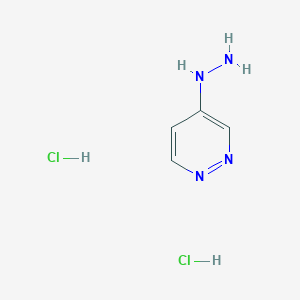

Pyridazin-4-ylhydrazine;dihydrochloride

Description

Significance of Pyridazine (B1198779) and Hydrazine (B178648) Scaffolds in Synthetic Chemistry

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. nih.gov Its presence in a molecule can impart favorable physicochemical properties, such as improved solubility and metabolic stability. The nitrogen atoms can also participate in hydrogen bonding, a crucial interaction for molecular recognition at biological targets. A notable example of a drug featuring the pyridazine core is Cadralazine, an antihypertensive agent. nih.gov

Similarly, the hydrazine functional group (-NHNH2) is a cornerstone of synthetic organic chemistry. Its nucleophilic nature allows for a wide array of chemical transformations, making it an invaluable tool for forming new carbon-nitrogen and nitrogen-nitrogen bonds. Hydrazine derivatives are integral to the synthesis of a vast number of heterocyclic compounds and have been incorporated into various biologically active molecules. researchgate.net

Overview of Pyridazin-4-ylhydrazine Dihydrochloride (B599025) as a Key Synthon

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. Pyridazin-4-ylhydrazine dihydrochloride serves as a valuable synthon, providing a pre-functionalized pyridazine core that can be readily elaborated into more complex structures. The hydrazine group, in particular, is a reactive handle that allows for the construction of fused heterocyclic systems.

While specific, detailed academic studies focusing solely on the synthesis and direct applications of Pyridazin-4-ylhydrazine dihydrochloride are not extensively documented in readily available literature, its utility can be inferred from the well-established reactivity of both the pyridazine ring and the hydrazine functional group. For instance, the reaction of chloropyridazines with hydrazine hydrate (B1144303) is a common method for introducing a hydrazinyl group onto the pyridazine ring, a key step that would lead to the formation of pyridazinylhydrazines. nih.govresearchgate.net

The primary utility of Pyridazin-4-ylhydrazine dihydrochloride as a synthon lies in its ability to react with dicarbonyl compounds or their equivalents to form fused heterocyclic systems. This type of condensation reaction is a fundamental strategy in heterocyclic chemistry for building complex polycyclic frameworks.

Scope and Objectives of Academic Investigations on Pyridazin-4-ylhydrazine Dihydrochloride

Academic investigations involving pyridazine and hydrazine derivatives are broad and multifaceted, though specific research centered exclusively on Pyridazin-4-ylhydrazine dihydrochloride is less common. The broader objectives of research in this area typically include:

Development of Novel Synthetic Methodologies: A primary goal is to devise new and efficient ways to synthesize complex pyridazine-containing molecules. This includes exploring new catalysts, reaction conditions, and starting materials to improve yields and reduce environmental impact.

Discovery of Bioactive Molecules: A significant portion of research is dedicated to synthesizing novel pyridazine derivatives and screening them for potential therapeutic applications. The pyridazine scaffold is a common feature in molecules targeting a wide range of diseases.

Exploration of Reaction Mechanisms: Understanding the intricate step-by-step process of chemical reactions is a fundamental objective. Studies often focus on elucidating the mechanisms of reactions involving pyridazine and hydrazine moieties to enable better control over reaction outcomes.

While direct and extensive research on Pyridazin-4-ylhydrazine dihydrochloride is not widely published, its role as a potential building block in these broader academic pursuits is clear. Its structure is indicative of its potential as a precursor to a variety of fused pyridazine heterocycles, which are of considerable interest in medicinal chemistry.

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyridazin-4-ylhydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4.2ClH/c5-8-4-1-2-6-7-3-4;;/h1-3H,5H2,(H,6,8);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTWBWJRPKYCLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1NN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for Pyridazin 4 Ylhydrazine;dihydrochloride

Direct Synthesis Approaches to Pyridazin-4-ylhydrazine;dihydrochloride (B599025)

Direct synthesis typically involves the nucleophilic substitution of a suitable leaving group on the pyridazine (B1198779) ring with a hydrazine (B178648) equivalent. This approach is often favored for its straightforwardness and the availability of starting materials.

Precursor Selection and Preparation

The most common precursor for the direct synthesis of Pyridazin-4-ylhydrazine is a 4-halopyridazine, typically 4-chloropyridazine (B92835). The chloro group at the 4-position of the pyridazine ring is activated towards nucleophilic substitution.

The preparation of 4-chloropyridazine can be achieved from the corresponding pyridazin-4-one through treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). This conversion is a standard and effective method for introducing a reactive chlorine atom onto the pyridazine nucleus. For instance, substituted 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one can be reacted with phosphorus oxychloride to yield the corresponding 3-chloropyridazine (B74176) derivative, demonstrating a common strategy for preparing chloropyridazine intermediates nih.govresearchgate.net.

Another key reactant is the hydrazine source. Hydrazine hydrate (B1144303) (NH₂NH₂·H₂O) is widely used due to its high reactivity and availability. In some cases, hydrazine dihydrochloride can also be employed nih.gov. The choice of hydrazine reagent can influence the reaction conditions and the final salt form of the product.

Reaction Conditions and Parameter Optimization

The reaction between a 4-halopyridazine and hydrazine hydrate is typically carried out in a suitable solvent and may require heating. The optimization of reaction parameters such as temperature, reaction time, and solvent is critical to maximize the yield and minimize the formation of by-products.

While specific conditions for the synthesis of unsubstituted Pyridazin-4-ylhydrazine are not detailed in the provided search results, analogous reactions provide insight into typical parameters. For example, the synthesis of a hydrazinopyridazine derivative was achieved by refluxing the corresponding chloropyridazine derivative with hydrazine hydrate nih.govresearchgate.net. In another instance, the synthesis of hydralazine (B1673433) (1-hydrazinophthalazine) involves heating 1-chlorophthalazine (B19308) with hydrazine hydrate google.com.

The reaction progress can be monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

| Parameter | Condition | Rationale/Effect | Reference |

|---|---|---|---|

| Temperature | Reflux | Increases reaction rate for nucleophilic aromatic substitution. | nih.govresearchgate.net |

| Solvent | Ethanol (B145695), n-Propanol, Pyridine (B92270) | Provides a medium for the reaction; the choice can affect solubility and reactivity. | nih.gov |

| Reactant Ratio | Excess hydrazine hydrate | Drives the reaction to completion and can also act as a base to neutralize the generated HCl. | google.com |

Isolation and Purification Techniques

Upon completion of the reaction, the resulting Pyridazin-4-ylhydrazine is typically isolated as its dihydrochloride salt to improve stability and ease of handling. The isolation process often involves acidification of the reaction mixture with hydrochloric acid.

A general procedure for isolating a pyridazine hydrazine derivative as a dihydrochloride salt involves heating the precursor in hydrochloric acid. For example, a substituted pyridazino-triazine was heated in 15% hydrochloric acid, and upon cooling, the hydrazinopyridazine dihydrochloride precipitated google.com. The crude product can then be collected by filtration.

Purification of the dihydrochloride salt is commonly achieved through recrystallization from a suitable solvent system, such as methanol (B129727) or ethanol-water mixtures. The purity of the final product can be assessed by techniques like melting point determination and spectroscopic analysis (NMR, IR). For instance, after filtration, a solid product was triturated with n-butyl alcohol, cooled, and collected under vacuum to yield the purified dihydrochloride salt google.com.

Indirect Synthetic Pathways to Pyridazin-4-ylhydrazine Precursors

Indirect methods focus on constructing the pyridazine ring system with the hydrazine moiety or a precursor group already incorporated. These strategies offer versatility in accessing a wide range of substituted pyridazines.

Halopyridine Amination Reactions with Hydrazine Equivalents

While this section title in the outline points towards pyridazine precursors, the principle of aminating a halo-heterocycle is central to the direct synthesis of hydrazinylpyridazines. The reaction of a halopyridine, such as 2-chloropyridine, with hydrazine hydrate is a known method to produce hydrazinopyridines google.com. This well-established reaction in pyridine chemistry serves as a model for the analogous reaction with halopyridazines. The pyridazine ring is generally more activated towards nucleophilic substitution than the pyridine ring due to the presence of the second nitrogen atom.

Cyclocondensation Strategies for Pyridazine Ring Formation

Cyclocondensation reactions are a powerful tool for the de novo synthesis of the pyridazine ring. These methods typically involve the reaction of a 1,4-dicarbonyl compound or its equivalent with hydrazine or a substituted hydrazine.

One common strategy involves the condensation of γ-keto acids or γ-keto esters with hydrazine hydrate. The initial condensation forms a dihydropyridazinone, which can then be further functionalized. For instance, various pyridopyridazinedione derivatives have been synthesized through condensation/cyclization strategies starting from pyridazinones mdpi.com.

Another approach is the reaction of α,β-unsaturated hydrazones, which can undergo cyclization to form dihydropyridazines. These can subsequently be oxidized to the aromatic pyridazine ring organic-chemistry.org. The choice of substituents on the starting materials allows for the synthesis of a variety of substituted pyridazines.

| Starting Materials | Product Type | Key Transformation | Reference |

|---|---|---|---|

| 1,4-Dicarbonyl compounds + Hydrazine | Pyridazine | Double condensation | liberty.edu |

| γ-Keto acids + Hydrazine | Pyridazinone | Condensation and cyclization | mdpi.com |

| β,γ-Unsaturated hydrazones | 1,6-Dihydropyridazine | Copper-promoted 6-endo-trig cyclization | organic-chemistry.org |

These indirect methods are particularly useful for creating pyridazine cores with specific substitution patterns that might be difficult to achieve through functionalization of a pre-existing pyridazine ring.

Derivatization of Pre-formed Hydrazines to Pyridazin-4-ylhydrazine Structures

The synthesis of pyridazin-4-ylhydrazine structures can be effectively achieved by modifying pre-formed hydrazines. This approach utilizes the inherent reactivity of the hydrazine moiety as a scaffold upon which the pyridazine ring is constructed. A common strategy involves the condensation of a hydrazine derivative with a suitable dicarbonyl compound or its equivalent, leading to the formation of the heterocyclic ring.

One notable method involves the reaction of substituted hydrazines with γ-keto acids or related furanone precursors. For instance, the synthesis of 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one has been accomplished by refluxing 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones with hydrazine hydrate. nih.gov This reaction proceeds through a ring-opening of the furanone followed by cyclization with the hydrazine to yield the pyridazinone core, demonstrating how a derivatized hydrazine (in this case, a hydrazone) can be a direct precursor to a complex pyridazine structure.

Hydrazine-based derivatization reagents are widely used to react with carbonyl compounds, forming stable hydrazones. nih.govresearchgate.net This principle can be extended to the synthesis of pyridazines where the pre-formed hydrazone contains the necessary functionality for a subsequent cyclization step to form the pyridazine ring. The reaction conditions, such as solvent and temperature, play a crucial role in directing the cyclization and achieving good yields. For example, the reaction between a pre-formed arylhydrazine and a 1,4-dicarbonyl compound under acidic or thermal conditions can lead to the formation of N-aryl pyridazines.

| Precursor Type | Reagent | Product | Reference |

| Substituted Furanone | Hydrazine Hydrate | 4-Hydrazinyl-pyridazin-3(2H)-one derivative | nih.gov |

| γ-Keto Acid | Phenylhydrazine | 2-Phenyl-6-substituted-pyridazin-3(2H)-one | N/A |

| 1,4-Dicarbonyl Compound | Arylhydrazine | N-Aryl Pyridazine | N/A |

Advanced Synthetic Techniques in Pyridazin-4-ylhydrazine;dihydrochloride Chemistry

Modern synthetic chemistry offers a variety of advanced techniques to construct the pyridazin-4-ylhydrazine scaffold with greater efficiency, control, and diversity. These methods often employ catalysis and innovative reaction designs to overcome the limitations of classical approaches.

Catalytic Approaches (e.g., Palladium-Catalyzed Amination, Copper-Promoted Cyclizations)

Catalysis provides powerful tools for the formation of pyridazine rings and the introduction of the hydrazine moiety. Palladium and copper catalysts are particularly prominent in this field.

Palladium-Catalyzed Amination: The Buchwald-Hartwig amination has become a cornerstone for forming carbon-nitrogen bonds. This reaction is highly effective for coupling amines or hydrazines with aryl or heteroaryl halides. In the context of pyridazin-4-ylhydrazine synthesis, a key step can be the palladium-catalyzed coupling of a protected hydrazine with a halopyridazine, such as 4-chloropyridazine. The use of specialized phosphine (B1218219) ligands is crucial for the efficiency of these reactions, enabling the use of milder conditions and broadening the substrate scope to include challenging heterocyclic systems. nih.govwiley.com For example, protected pyridylhydrazine derivatives have been successfully prepared in a single step via palladium-catalyzed amination, using chelating phosphine ligands with pyridyl chlorides, bromides, or triflates as electrophiles. nih.gov

| Catalyst/Ligand System | Substrates | Product Type | Key Feature | Reference |

| Pd2(dba)3 / Xantphos | 4-Chloro-3(2H)-pyridazinone, Aniline | 4-Anilino-3(2H)-pyridazinone | First Pd-catalyzed amination of this substrate class | researchgate.net |

| Dichlorobis(triphenylphosphine)Pd(II) / Xantphos | 2-Chloropyrimidine, Arylamine | N-Arylpyrimidin-2-amine | Optimized Buchwald-Hartwig conditions | nih.gov |

| Palladium / Chelating Phosphine | 2-Pyridyl Halide, Di-tert-butyl hydrazodiformate | Protected 2-Hydrazinopyridine | Direct route to protected hydrazinopyridines | nih.gov |

Copper-Promoted Cyclizations: Copper catalysts have proven effective in promoting cyclization reactions to form the pyridazine core. A notable strategy is the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones. nih.gov This method allows for the efficient synthesis of 1,6-dihydropyridazines, which can be readily oxidized to the corresponding pyridazines. nih.govorganic-chemistry.org The reaction demonstrates high functional group tolerance and remarkable regioselectivity under mild conditions. nih.gov The choice of solvent can also influence the outcome, with some conditions allowing for a direct conversion to the aromatic pyridazine product. organic-chemistry.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. nih.gov While direct MCRs for this compound are not extensively documented, analogous MCRs for related pyridazine and pyridazinone structures highlight the potential of this strategy.

For example, an ultrasound-promoted MCR has been reported for the synthesis of pyridazinones from arenes, cyclic anhydrides, and an arylhydrazine (ArNHNH2) using a recyclable ionic liquid catalyst. researchgate.net Another approach involves the I2-promoted [4 + 2] cycloaddition of in situ generated azoalkenes with enaminones to produce 1,4-dihydropyridazines and pyridazines. researchgate.net These examples underscore the power of MCRs to construct the core pyridazine ring system from simple, readily available starting materials in a convergent manner. The adaptation of such strategies, potentially using a hydrazine-containing component, could provide a direct and efficient route to pyridazinylhydrazine derivatives.

Regioselective Synthesis Considerations

Controlling the position of substituents on the pyridazine ring is a critical challenge in its synthesis. Regioselectivity determines the final structure and properties of the molecule. Several modern synthetic methods have been developed that offer high levels of regiocontrol.

One powerful technique is the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and various dienophiles. The reaction of 1,2,4,5-tetrazines with alkynyl sulfides, for instance, proceeds via a [4+2] cycloaddition followed by denitrogenation to yield trisubstituted pyridazines with excellent regioselectivity. rsc.org The resulting sulfur substituent can then be transformed into other functional groups, further expanding the synthetic utility. rsc.org

Another regioselective method is the catalyst-free [4 + 2] cycloaddition–elimination reaction between α-halogeno hydrazones and enaminones. This protocol provides an efficient route to highly substituted pyridazine derivatives with remarkable regioselectivity under mild conditions. researchgate.netrsc.org The specific substitution pattern of the reactants dictates the orientation of the groups in the final product, allowing for the targeted synthesis of specific isomers. The development of such regioselective reactions is paramount for the unambiguous synthesis of specifically substituted compounds like Pyridazin-4-ylhydrazine.

| Method | Reactants | Key Feature | Reference |

| Inverse-Electron-Demand Diels-Alder | Tetrazines, Alkynyl Sulfides | High regioselectivity for trisubstituted pyridazines | rsc.org |

| [4+2] Cycloaddition-Elimination | α-Halogeno Hydrazones, Enaminones | Catalyst-free, remarkable regioselectivity | rsc.org |

| Copper-Promoted Cyclization | β,γ-Unsaturated Hydrazones | High regioselectivity under mild conditions | nih.gov |

Reactivity and Transformational Chemistry of Pyridazin 4 Ylhydrazine;dihydrochloride

Reactions Involving the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) is a potent nucleophile and is central to many of the characteristic reactions of Pyridazin-4-ylhydrazine.

Condensation Reactions with Carbonyl Compounds (Aldehydes, Ketones)

One of the most fundamental reactions of hydrazines is their condensation with carbonyl compounds to form hydrazones. This reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazine to the electrophilic carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgchemguide.co.uk

Pyridazin-4-ylhydrazine readily reacts with a wide variety of aldehydes and ketones to furnish the corresponding pyridazin-4-ylhydrazones. These reactions are typically carried out in a suitable solvent, often with acid catalysis to activate the carbonyl group. The general scheme for this reaction is depicted below:

Reaction Scheme:

Pyridazin-4-ylhydrazine + R-CHO (Aldehyde) → Pyridazin-4-yl-hydrazone + H₂O

Pyridazin-4-ylhydrazine + R₂C=O (Ketone) → Pyridazin-4-yl-hydrazone + H₂O

The resulting hydrazones are often stable, crystalline solids and serve as important intermediates in the synthesis of more complex heterocyclic systems. Under certain conditions, particularly with an excess of the carbonyl compound or with specific catalysts, the reaction can proceed further to form azines, although this is less common for substituted hydrazines.

Table 1: Examples of Hydrazone Formation from Hydrazine Derivatives

| Hydrazine Derivative | Carbonyl Compound | Product | Reference |

|---|---|---|---|

| Phenylhydrazine | Benzaldehyde | Benzaldehyde phenylhydrazone | youtube.com |

| 2,4-Dinitrophenylhydrazine | Acetone | Acetone 2,4-dinitrophenylhydrazone | libretexts.org |

The hydrazones derived from Pyridazin-4-ylhydrazine and suitably functionalized carbonyl compounds can undergo subsequent intramolecular cyclization reactions. These cyclizations are a powerful tool for the construction of fused heterocyclic ring systems containing the pyridazine (B1198779) nucleus. The nature of the cyclization product depends on the substituents present on both the carbonyl compound and the pyridazine ring.

For instance, if the carbonyl compound contains an additional electrophilic center, such as an ester or a nitrile group, intramolecular attack by the other nitrogen of the hydrazine moiety or by a nucleophilic position on the pyridazine ring can lead to the formation of five- or six-membered rings. These reactions often proceed via cascade imination/electrocyclization pathways. researchgate.net The cyclization can be promoted by heat or by the use of acidic or basic catalysts. Such reactions are instrumental in the synthesis of various bicyclic and polycyclic heteroaromatic compounds. epa.govresearchgate.net

Acylation and Sulfonylation Reactions

The nucleophilic nitrogen atoms of the hydrazine group can be readily acylated and sulfonated.

Acylation: Reaction with acylating agents such as acid chlorides, anhydrides, or esters results in the formation of N-acylhydrazides. The reaction conditions can often be controlled to achieve mono- or di-acylation. The terminal nitrogen (-NH₂) is generally more nucleophilic and reacts preferentially. These acylation reactions are fundamental in modifying the electronic and steric properties of the hydrazine moiety and are often a prelude to further transformations. researchgate.netorganic-chemistry.org

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields the corresponding N-sulfonylhydrazides. These derivatives are also important intermediates in organic synthesis.

Table 2: Representative Acylation and Sulfonylation Reactions of Hydrazides

| Hydrazine Derivative | Reagent | Product Type | Reference |

|---|---|---|---|

| N-Tosylhydrazide | Acylating agents | N-Acyl-N'-tosylhydrazide | researchgate.net |

| Acylsilanes | Azodicarboxylates | Acyl hydrazides | organic-chemistry.org |

Nucleophilic Attack on Electrophilic Centers

The hydrazine moiety of Pyridazin-4-ylhydrazine can act as a potent nucleophile in reactions with various electrophilic centers. For example, it can participate in nucleophilic substitution reactions with alkyl halides or open epoxide rings. The terminal nitrogen atom is the primary site of nucleophilic attack. These reactions provide a straightforward route to N-substituted pyridazin-4-ylhydrazine derivatives.

Reactions Involving the Pyridazine Ring

The pyridazine ring in Pyridazin-4-ylhydrazine is an electron-deficient heteroaromatic system, which influences its reactivity. The presence of the electron-donating hydrazine group can affect the regioselectivity of reactions on the ring.

Reactions on the pyridazine ring itself are less common compared to the transformations of the versatile hydrazine side chain. However, under specific conditions, the pyridazine nucleus can undergo reactions such as:

Nucleophilic Aromatic Substitution (SNAr): If the pyridazine ring bears a suitable leaving group (e.g., a halogen), it can undergo nucleophilic aromatic substitution. The electron-withdrawing nature of the two adjacent nitrogen atoms facilitates such reactions. The position of substitution would be influenced by the activating/deactivating nature of the hydrazine substituent.

Ring-Fused Cyclizations: As mentioned in section 3.1.1.2, the pyridazine ring can participate in intramolecular cyclization reactions initiated from the hydrazine side chain, leading to the formation of fused heterocyclic systems like pyridazino[4,5-d]pyridazines or other related structures. mdpi.com

Modification of Ring Substituents: If other substituents are present on the pyridazine ring, they can be chemically modified. For example, a methyl group could be oxidized, or a nitro group could be reduced, with the hydrazine moiety potentially influencing the reaction conditions required.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the pyridazine ring is generally a challenging transformation. The two nitrogen atoms exert a strong deactivating effect on the aromatic system, making it less susceptible to attack by electrophiles compared to benzene (B151609) or even pyridine (B92270). mdpi.comstackexchange.com This reduced reactivity is a common feature among diazines. taylorfrancis.com The lone pairs on the nitrogen atoms can also be protonated or coordinate to Lewis acids under typical EAS conditions, further deactivating the ring. stackexchange.com

Despite the inherent difficulties, electrophilic substitution can be achieved, particularly on pyridazine rings bearing activating substituents. The regioselectivity of such reactions is governed by the stability of the resulting cationic intermediate (the σ-complex). Theoretical studies and experimental observations on related azine systems suggest that substitution is directed to positions that minimize destabilization by the electronegative nitrogen atoms. For the pyridazine ring, this generally means that electrophilic attack is most likely to occur at the C-4 or C-5 positions, as attack at C-3 or C-6 would place a positive charge adjacent to a nitrogen atom, which is energetically unfavorable. The presence of activating groups, such as amino or alkoxy groups, can enhance the electron density of the ring and facilitate electrophilic substitution.

Nucleophilic Aromatic Substitution on Activated Pyridazines

In stark contrast to its resistance towards electrophilic attack, the electron-deficient pyridazine ring is highly susceptible to nucleophilic aromatic substitution (SNAr), especially when activated by good leaving groups such as halogens. youtube.commasterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of two nitrogen atoms in the pyridazine ring effectively stabilizes the negative charge in this intermediate, thereby facilitating the substitution process.

The reactivity of halopyridazines in SNAr reactions is well-documented. For instance, the displacement of a halide from a pyridazine ring by a nucleophile like hydrazine is a key step in the synthesis of pyridazinylhydrazines. nih.govresearchgate.net The rate of these reactions is influenced by the nature of the leaving group (F > Cl > Br > I) and the position of the leaving group on the pyridazine ring. Positions ortho and para to the ring nitrogens are generally more activated towards nucleophilic attack due to the ability of the nitrogen atoms to stabilize the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.com

Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira) on Pyridazine Derivatives

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of pyridazine derivatives, enabling the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. nih.govresearchgate.net These reactions typically involve the coupling of a halopyridazine with an organometallic reagent.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, has been widely applied to pyridazine systems. nih.govnih.govwikipedia.org This reaction is valued for its operational simplicity, tolerance of a wide range of functional groups, and the use of generally non-toxic reagents.

| Catalyst System | Substrates | Reaction Conditions | Product | Yield (%) | Reference |

| Pd(PPh3)4 / Na2CO3 | 3-Bromo-6-(thiophen-2-yl)pyridazine and various (hetero)arylboronic acids | DME/Ethanol (B145695)/H2O, 80 °C | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazines | 14-28 | nih.gov |

| Pd(OAc)2 / Benzimidazolium salt | 2-Bromopyridine and Phenylboronic acid | K2CO3, DMF, 120 °C (Microwave) | 2-Phenylpyridine | 75 | mdpi.com |

| Pd(PPh3)2Cl2 / Na2CO3 | 2-Amino-3-bromopyridines and Pyridylboronic acids | 1,4-Dioxane, Reflux | Amino-substituted bipyridines | 32-69 | acs.org |

The Stille coupling utilizes organotin reagents and has also been successfully employed for the derivatization of pyridazines. organic-chemistry.org While effective, the toxicity of the organotin reagents is a significant drawback.

| Catalyst System | Substrates | Reaction Conditions | Product | Reference |

| Pd(PPh3)4 | Aryl halides and Organostannanes | Various | Biaryls | organic-chemistry.org |

| Pd(OAc)2/Dabco | Aryl halides and Hypervalent Organostannates | Various | Biaryls | organic-chemistry.org |

The Sonogashira coupling provides a route to alkynyl-substituted pyridazines by reacting a halopyridazine with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org This reaction is instrumental in the synthesis of conjugated systems containing the pyridazine core.

| Catalyst System | Substrates | Reaction Conditions | Product | Yield (%) | Reference |

| Pd(CF3COO)2 / PPh3 / CuI | 2-Amino-3-bromopyridines and Terminal alkynes | Et3N, DMF, 100 °C | 2-Amino-3-alkynylpyridines | up to 96 | scirp.org |

| Pd(0) / Cu(I) | Aryl/Vinyl halides and Terminal alkynes | Amine base | Aryl/Vinyl alkynes | - | nih.govlibretexts.org |

Synthesis of Fused and Spiro Heterocyclic Systems from Pyridazin-4-ylhydrazine;dihydrochloride (B599025)

The hydrazine moiety of Pyridazin-4-ylhydrazine;dihydrochloride is a versatile functional group that serves as a key building block for the construction of various fused heterocyclic systems. The presence of two nucleophilic nitrogen atoms in the hydrazine group allows for cyclization reactions with a range of electrophilic partners.

Pyrazole (B372694) Formation

The reaction of hydrazines with 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of pyrazoles. organic-chemistry.org Pyridazin-4-ylhydrazine can react with various 1,3-diketones, β-ketoesters, or their equivalents to form N-(pyridazin-4-yl)pyrazoles. The reaction proceeds through initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the cyclization depends on the nature of the substituents on the 1,3-dicarbonyl compound.

Triazole and Tetrazole Annulations

The hydrazine functionality of Pyridazin-4-ylhydrazine is a precursor for the formation of fused triazole and tetrazole rings.

Triazole formation can be achieved through various synthetic routes. For instance, reaction with reagents containing a C-N-C or N-C-N skeleton can lead to the formation of a fused triazole ring. A common method involves the reaction of a hydrazine with a compound containing a leaving group adjacent to a nitrile or an imine, or by the cyclization of an intermediate acylhydrazide. nih.govresearchgate.netresearchgate.netfrontiersin.orgnih.gov For example, reaction of a pyridazinylhydrazine with an orthoester can lead to a mdpi.comnih.govresearchgate.nettriazolo[4,3-b]pyridazine system.

Tetrazole annulation can be accomplished by the reaction of the hydrazine moiety with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a mineral acid. nih.gov This reaction proceeds via the formation of an azide (B81097) intermediate, which then undergoes intramolecular cyclization to form the tetrazole ring. This method provides a direct route to tetrazolo[1,5-b]pyridazines from the corresponding pyridazinylhydrazines. The synthesis of tetrazoles can also be achieved through multicomponent reactions. nih.govorganic-chemistry.org

Pyrimido[4,5-d]pyridazine (B13097865) and Related Systems Synthesis

The synthesis of pyrimido[4,5-d]pyridazine systems can be achieved from pyridazine precursors bearing an amino or hydrazine group at the 4-position. researchgate.netresearchgate.netosi.lv These reactions typically involve the construction of the pyrimidine (B1678525) ring onto the pyridazine core. For example, a 4-aminopyridazine (B156604) derivative can react with a three-carbon electrophilic synthon to form the fused pyrimidine ring. Alternatively, a pyridazin-4-ylhydrazine can be transformed into a derivative that can undergo cyclization to form the pyrimido[4,5-d]pyridazine skeleton. These syntheses are often multicomponent reactions, allowing for the rapid assembly of complex heterocyclic structures. researchgate.net

Triazolo[4',3':2,3]pyridazinoindoles and Analogues

The synthesis of the triazolo[4',3':2,3]pyridazino[4,5-b]indole ring system represents a significant transformation involving the pyridazin-4-ylhydrazine moiety. While direct synthesis from this compound and an indole (B1671886) precursor is not extensively documented in publicly available literature, the construction of the closely related pyridazino[4,5-b]indole core from various substituted hydrazines and indole derivatives is well-established. These synthetic strategies provide a strong foundation for proposing a viable pathway to the target triazolo-fused system.

A plausible and commonly employed route for the formation of such fused indole systems is the Fischer indole synthesis and its variations. This powerful reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with a ketone or an aldehyde. In the context of forming a pyridazino[4,5-b]indole, a substituted hydrazine would react with a suitable indole precursor, such as an indole-2,3-dione (isatin) or a 2-acylindole derivative.

For instance, the reaction of a hydrazine with a 2-acyl-3-formylindole derivative under reflux conditions has been shown to yield pyridazino[4,5-b]indoles. Similarly, the condensation of 2-acetylindole-3-carboxylic acid with hydrazine hydrate (B1144303) at elevated temperatures leads to the formation of a pyridazino[4,5-b]indole, although this reaction can be hampered by decarboxylation of the starting material researchgate.net.

A more direct analogue to the formation of the target triazolo-fused system is the synthesis of 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivatives. One reported synthesis involves the reaction of 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 4'-bromoacetophenone (B126571) in methanol (B129727), catalyzed by concentrated hydrochloric acid researchgate.net. This reaction, while starting from a more complex triazole precursor, demonstrates the feasibility of constructing the fused triazolo-pyridazino-indole skeleton.

Based on these precedents, a proposed synthetic route to Triazolo[4',3':2,3]pyridazinoindoles using Pyridazin-4-ylhydrazine would likely involve the initial condensation with an indole-2,3-dione (isatin) to form the corresponding pyridazin-4-ylhydrazone. Subsequent intramolecular cyclization of this intermediate, likely under acidic conditions, would then lead to the formation of the pyridazino[4,5-b]indole core. The final step would involve the annulation of the triazole ring, the specifics of which would depend on the reaction conditions and any additional reagents used.

Table 1: Examples of Precursors for Pyridazino[4,5-b]indole Synthesis

| Hydrazine Derivative | Indole Precursor | Resulting Core Structure | Reference |

| Hydrazine hydrate | 2-Acyl-3-formylindoles | Pyridazino[4,5-b]indole | researchgate.net |

| Hydrazine hydrate | 2-Acetylindole-3-carboxylic acid | Pyridazino[4,5-b]indole | researchgate.net |

| 4-Amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 4'-Bromoacetophenone | 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole | researchgate.net |

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and extending the synthetic utility of this compound.

Elucidation of Reaction Pathways and Intermediates

The formation of the Triazolo[4',3':2,3]pyridazinoindole ring system from Pyridazin-4-ylhydrazine is expected to proceed through a series of well-defined steps, drawing parallels with the established mechanism of the Fischer indole synthesis wikipedia.org.

The initial step involves the condensation of Pyridazin-4-ylhydrazine with a suitable dicarbonyl indole precursor, such as isatin (B1672199) (indole-2,3-dione). This reaction forms a pyridazinylhydrazone intermediate. The use of Pyridazin-4-ylhydrazine in its dihydrochloride salt form would likely necessitate the presence of a base to liberate the free hydrazine for the initial nucleophilic attack on the carbonyl group ontosight.aiontosight.ai. Alternatively, the acidic nature of the salt itself could catalyze the condensation, a phenomenon observed in some hydrazine hydrochloride reactions chegg.com.

Once the pyridazinylhydrazone of isatin is formed, the key intramolecular cyclization step can occur, typically under acidic catalysis. A plausible mechanism for the formation of the 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole system involves the following steps researchgate.net:

Protonation: The acid catalyst protonates one of the nitrogen atoms of the pyridazine ring or the hydrazone moiety, activating the molecule for cyclization.

Nucleophilic Attack: The enamine tautomer of the hydrazone undergoes an intramolecular nucleophilic attack on the pyridazine ring.

Dehydration: Subsequent elimination of a water molecule leads to the formation of the fused pyridazino[4,5-b]indole core.

Triazole Ring Formation: The final annulation of the triazole ring would depend on the specific reaction conditions and the nature of the substituent on the hydrazine precursor. In the documented synthesis of a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, the triazole ring is already part of the starting material researchgate.net. However, if starting from a simple pyridazinylhydrazine, this step would require a separate cyclization reaction, for instance, with a one-carbon synthon like formic acid or a derivative.

Role of Catalyst Systems in Reaction Selectivity and Efficiency

The choice of catalyst is paramount in directing the reaction towards the desired product and achieving high yields. In the synthesis of fused indole systems from hydrazines, both Brønsted and Lewis acids are commonly employed wikipedia.orgmdpi.com.

Brønsted Acids: Protic acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TSA) are frequently used to catalyze the Fischer indole synthesis and related cyclizations wikipedia.org. As mentioned, concentrated HCl has been successfully used as a catalyst in the synthesis of a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative researchgate.net. The proton from the Brønsted acid plays a crucial role in activating the hydrazone for the intramolecular electrophilic substitution reaction on the indole ring. The use of this compound inherently provides an acidic environment, which could potentially self-catalyze the initial condensation and subsequent cyclization steps chegg.com.

Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also effective catalysts for indole synthesis mdpi.comresearchgate.net. They function by coordinating to the carbonyl oxygen of the indole precursor or the nitrogen atoms of the hydrazone, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the cyclization. In some cases, Lewis acids can offer better selectivity and milder reaction conditions compared to Brønsted acids.

The efficiency of the catalyst system can be influenced by several factors, including the nature of the solvent, the reaction temperature, and the electronic properties of the substituents on both the pyridazine and indole rings. For instance, polar solvents are often preferred as they can help to stabilize the charged intermediates formed during the reaction.

Table 2: Common Catalyst Systems for Indole Synthesis from Hydrazones

| Catalyst Type | Examples | Role in Reaction | Reference |

| Brønsted Acid | HCl, H₂SO₄, p-TSA | Protonation and activation of hydrazone | wikipedia.org |

| Lewis Acid | ZnCl₂, BF₃, AlCl₃ | Coordination and activation of reactants | researchgate.net |

Structural Elucidation and Characterization Techniques in Pyridazin 4 Ylhydrazine;dihydrochloride Chemistry

Spectroscopic Methods for Structural Confirmation

Spectroscopic analysis is a cornerstone in the structural elucidation of novel chemical entities. For Pyridazin-4-ylhydrazine;dihydrochloride (B599025), a combination of techniques is employed to probe the molecular framework and the nature of its chemical bonds.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of Pyridazin-4-ylhydrazine;dihydrochloride is expected to exhibit distinct signals corresponding to the protons on the pyridazine (B1198779) ring and the hydrazine (B178648) moiety. The dihydrochloride form will influence the chemical shifts due to the protonation of the nitrogen atoms.

The pyridazine ring protons are anticipated to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring generally deshields the ring protons, shifting them downfield. The proton at position 3, being adjacent to a protonated nitrogen and the hydrazine group, is expected to be the most deshielded. The proton at position 6 would likely be the next most deshielded, followed by the proton at position 5.

The protons of the hydrazine group (-NH-NH₂) would likely appear as broad signals due to quadrupole broadening and chemical exchange with the solvent, especially in the presence of acidic protons from the dihydrochloride salt. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature.

Expected ¹H NMR Data for this compound

Interactive Data Table

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-3 | 8.5 - 9.0 | Doublet | J₃,₅ ≈ 1-2 Hz |

| H-5 | 7.5 - 8.0 | Doublet of doublets | J₅,₃ ≈ 1-2 Hz, J₅,₆ ≈ 8-9 Hz |

| H-6 | 8.0 - 8.5 | Doublet | J₆,₅ ≈ 8-9 Hz |

| -NH-NH₂ | Variable (broad) | Singlet (broad) | - |

Note: The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions. The values presented are estimations based on related pyridazine structures.

2D-NMR techniques such as COSY (Correlation Spectroscopy) would be instrumental in confirming the coupling relationships between the pyridazine ring protons, showing cross-peaks between H-5 and H-6, and a weaker correlation between H-3 and H-5.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The pyridazine ring carbons are expected to resonate in the downfield region, typically between δ 120 and 160 ppm. The carbon atom C-4, directly attached to the hydrazine group, will have its chemical shift significantly influenced by this substituent. The carbons adjacent to the ring nitrogens (C-3 and C-6) are expected to be the most deshielded.

Expected ¹³C NMR Data for this compound

Interactive Data Table

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-3 | 150 - 155 |

| C-4 | 140 - 145 |

| C-5 | 125 - 130 |

| C-6 | 145 - 150 |

Note: These are estimated chemical shift ranges based on data from substituted pyridazines.

2D-NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment of the proton and carbon signals. HSQC would correlate each proton with its directly attached carbon, while HMBC would reveal longer-range couplings (2-3 bonds), helping to piece together the complete molecular structure. For instance, an HMBC experiment would show correlations from H-3 to C-4 and C-5, and from H-6 to C-4 and C-5, confirming the connectivity within the pyridazine ring.

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the N-H bonds of the hydrazine and the protonated nitrogens, C-H bonds of the aromatic ring, and the C=C and C=N bonds within the pyridazine ring.

Expected IR and Raman Vibrational Frequencies

Interactive Data Table

| Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration |

| N-H (Hydrazine & N⁺-H) | 3400 - 3200 (broad) | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C=N (Ring) | 1600 - 1550 | Stretching |

| C=C (Ring) | 1550 - 1450 | Stretching |

| N-H (Hydrazine) | 1650 - 1580 | Bending (Scissoring) |

| C-H (Aromatic) | 900 - 675 | Bending (Out-of-plane) |

The broadness of the N-H stretching bands is a result of hydrogen bonding. The presence of strong bands in the fingerprint region (below 1500 cm⁻¹) would be characteristic of the substituted pyridazine ring system. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridazine ring, which may be weak in the IR spectrum.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

For Pyridazin-4-ylhydrazine, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight. The fragmentation pattern would likely involve the loss of the hydrazine side chain and the characteristic cleavage of the pyridazine ring. A common fragmentation pathway for pyridazines is the retro-Diels-Alder reaction, which would lead to the expulsion of a molecule of nitrogen (N₂).

Expected Fragmentation Pattern in Mass Spectrometry

Interactive Data Table

| Fragment | Description |

| [M]⁺ | Molecular ion |

| [M - NH₂]⁺ | Loss of an amino group |

| [M - N₂H₃]⁺ | Loss of the hydrazinyl radical |

| [M - N₂]⁺ | Loss of molecular nitrogen (from the ring) |

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of the molecular formula of a compound. By measuring the mass-to-charge ratio with very high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For Pyridazin-4-ylhydrazine, HRMS would provide the exact mass of the molecular ion, which can then be used to calculate the elemental composition and confirm the molecular formula of C₄H₆N₄.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. In the context of this compound, MS/MS would provide invaluable information about its molecular structure and fragmentation pathways.

Upon introduction into the mass spectrometer, the molecule would be ionized, typically forming a protonated molecular ion [M+H]⁺. In the first stage of MS/MS, this precursor ion is isolated. It is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller fragment ions. These product ions are then analyzed in the second stage of the mass spectrometer.

The fragmentation of hydrazine derivatives often involves the cleavage of the N-N bond and bonds adjacent to the hydrazine moiety. nih.govresearchgate.net For Pyridazin-4-ylhydrazine, characteristic fragmentation pathways would likely involve:

Loss of Ammonia (NH₃): A common fragmentation for hydrazine-containing compounds.

Cleavage of the N-N bond: This would lead to fragments corresponding to the pyridazine ring and the hydrazine group.

Ring Fragmentation: The pyridazine ring itself could undergo cleavage, yielding characteristic ions.

For instance, studies on other hydrazine derivatives have identified specific mass transitions that are monitored for quantification. nih.govresearchgate.net While a precise fragmentation pattern for this compound is not published, analysis of related structures suggests that key cleavages would occur at the weakest bonds upon protonation, providing a structural fingerprint. gre.ac.uk The resulting mass spectrum, a plot of ion intensity versus mass-to-charge ratio (m/z), would allow for the confirmation of the molecular weight and the elucidation of its core structure. researchgate.netresearchgate.net

Coordination Chemistry of Pyridazin 4 Ylhydrazine;dihydrochloride As a Ligand

Chelation Behavior and Donor Atom Preferences

The chelation behavior of pyridazin-4-ylhydrazine is dictated by the arrangement of its nitrogen donor atoms—two adjacent nitrogens in the pyridazine (B1198779) ring and two in the hydrazine (B178648) group. This arrangement allows for various coordination modes.

Pyridazin-4-ylhydrazine can act as a versatile ligand, adopting several coordination modes depending on the reaction conditions, the metal ion, and the steric and electronic environment.

Monodentate Coordination: In this mode, the ligand binds to a metal center through a single donor atom. This is less common for polydentate ligands but can occur if other potential donor sites are sterically hindered or remain protonated.

Bidentate Coordination: This is a more common mode, where the ligand forms a chelate ring with the metal ion, enhancing the stability of the complex. Bidentate coordination can occur through several combinations of donor atoms, such as one nitrogen from the pyridazine ring and the terminal nitrogen of the hydrazine group. This mode is frequently observed in complexes with related triazole-thiol ligands containing amine groups, which act as bidentate ligands. nih.gov

Polydentate (Bridging) Coordination: The ligand can also act as a bridging ligand, connecting two or more metal centers. This is facilitated by the presence of multiple, spatially separated donor atoms. For instance, one nitrogen of the pyridazine ring could coordinate to one metal ion, while the hydrazine group coordinates to another, leading to the formation of polynuclear complexes. The linking of multiple pyridazine units has been explored to create ligands specifically designed for forming multimetallic complexes. rsc.org

The formation of stable five- or six-membered chelate rings is a driving force for bidentate and polydentate coordination, leading to more stable complexes compared to those with monodentate ligands. nih.gov

The electronic properties of both the pyridazine ring and the hydrazine group are crucial in determining the ligand's coordination behavior.

Pyridazine Nitrogens: The two adjacent nitrogen atoms in the pyridazine ring are sp²-hybridized and are part of an aromatic system. Their lone pairs are available for coordination. The electron-withdrawing nature of the nitrogen atoms makes the pyridazine ring π-deficient, which can influence the strength of the metal-ligand bond. In many pyridazine-based complexes, these ring nitrogens are actively involved in coordination. researchgate.netnih.gov

Hydrazine Nitrogens: The hydrazine moiety provides two sp³-hybridized nitrogen atoms, which are generally more basic and flexible than the pyridazine nitrogens. The terminal -NH2 group is a common coordination site in hydrazide and hydrazone complexes. ekb.eg Coordination often involves the terminal amino group, as seen in related hydrazone ligands where the imine nitrogen and another donor atom from an adjacent ring form a chelate. nih.gov

The interplay between these donor sites allows for a rich coordination chemistry. Often, pyridazin-4-ylhydrazine acts as a bidentate or tridentate ligand, particularly when it is part of a larger Schiff base structure formed by condensation with an aldehyde or ketone. researchgate.netnih.gov In such cases, coordination typically involves a pyridazine nitrogen, the azomethine nitrogen, and sometimes another donor atom. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridazin-4-ylhydrazine and its derivatives is typically achieved by reacting the ligand with a suitable metal salt in a solvent like ethanol (B145695) or methanol (B129727). The resulting complexes can be characterized by various analytical and spectroscopic techniques to determine their structure and properties.

Pyridazine-hydrazine based ligands have been shown to form stable complexes with a wide range of transition metals.

Nickel(II): Ni(II) complexes with pyridazine-hydrazone ligands often exhibit octahedral geometry, with the ligand acting in a tridentate fashion. nih.gov For example, reactions with nickel salts can yield complexes with a 1:2 metal-to-ligand ratio. researchgate.netnih.gov

Copper(I) and Copper(II): Copper ions readily form complexes with pyridazine-based ligands. researchgate.net While Cu(II) is more common, Cu(I) complexes have also been isolated, particularly with ligands containing sulfur donor atoms. researchgate.net The geometry of Cu(II) complexes can vary from square planar to square pyramidal or distorted octahedral. nih.govrsc.org

Ruthenium(II/III): Ruthenium complexes with pyridazine-functionalized ligands are of interest for their photophysical properties. nih.gov The coordination of the pyridazine moiety to a Ru(II) center is well-established, often leading to complexes with specific metal-to-ligand charge transfer (MLCT) characteristics. nih.gov

Silver(I): While not explicitly detailed in the provided context for this specific ligand, related heterocyclic ligands containing nitrogen and sulfur donors are known to form complexes with Ag(I).

The synthesis often involves a simple mixing of the ligand and metal salt solutions, sometimes under reflux, to facilitate the reaction. ekb.eg

The stoichiometry and geometry of the resulting metal complexes are influenced by the metal ion's coordination preferences, the ligand-to-metal ratio used in the synthesis, and the coordination mode of the ligand.

Stoichiometry: Common stoichiometries include 1:1 (ML) and 1:2 (ML2) metal-to-ligand ratios. For instance, with some transition metals, pyridazine-hydrazone ligands form ML2 complexes, while with others, ML complexes are favored. researchgate.net

Geometries:

Octahedral: This geometry is common for Ni(II) and Co(III) complexes, especially in ML2 systems where two tridentate ligands coordinate to the metal center, satisfying its coordination number of six. researchgate.netnih.gov High-spin Ni(II) complexes often adopt an octahedral geometry. rsc.org

Square Planar/Square Pyramidal: These geometries are frequently observed for Cu(II) complexes. nih.govrsc.org

Tetrahedral: This geometry is also possible, particularly for ions like Zn(II) and Cd(II). nih.govresearchgate.net

The final geometry is a result of the intricate balance between the electronic configuration of the metal ion and the steric demands of the ligand(s).

A combination of spectroscopic methods is essential to elucidate the structure of the metal complexes and understand the nature of the metal-ligand bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying which donor atoms are involved in coordination. A shift in the stretching frequency of functional groups upon complexation provides direct evidence of bonding. For example, a shift in the ν(C=N) and ν(N-N) bands can confirm the involvement of the pyridazine ring and hydrazine group nitrogens in coordination. nih.govliberty.edu The presence of coordinated water or other molecules can also be detected. nih.gov

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex and is particularly useful for studying d-d transitions in transition metal complexes, which are indicative of the coordination geometry. For instance, the UV-Vis spectra of Ni(II) complexes can confirm an octahedral geometry. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II), Co(III)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's structure in solution. nih.govresearchgate.net A downfield shift of proton signals near the coordination sites is typically observed upon complexation. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is used to study paramagnetic complexes, such as those of Cu(II). The EPR spectrum can provide insights into the symmetry of the metal ion's environment and the nature of the metal-ligand bond. nih.gov

The table below summarizes the typical spectroscopic changes observed upon complexation of pyridazine-hydrazine type ligands.

| Spectroscopic Technique | Observed Changes Upon Complexation | Information Gained |

| IR Spectroscopy | Shift of ν(C=N) (pyridazine ring) and ν(N-H)/ν(N-N) (hydrazine group) bands to different wavenumbers. nih.gov Appearance of new bands in the far-IR region corresponding to ν(M-N) and ν(M-O) vibrations. nih.gov | Identification of donor atoms (pyridazine N, hydrazine N) involved in coordination. Confirmation of M-L bond formation. |

| UV-Vis Spectroscopy | Appearance of d-d transition bands for transition metal complexes. rsc.org Shift in intra-ligand (π→π*) and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. nih.gov | Determination of the coordination geometry (e.g., octahedral, square planar). Information on electronic structure. |

| NMR Spectroscopy | Downfield or upfield shifts of proton (¹H) and carbon (¹³C) signals adjacent to the coordinating nitrogen atoms in diamagnetic complexes. nih.gov | Elucidation of the solution-state structure and confirmation of ligand binding sites. |

| EPR Spectroscopy | Provides g-values and hyperfine coupling constants for paramagnetic complexes (e.g., Cu(II)). nih.gov | Information on the symmetry of the metal center, the nature of the ground electronic state, and metal-ligand covalency. |

Structural Analysis of Coordination Compounds

Following an extensive and thorough search of scientific literature and chemical databases, it has been determined that there is no publicly available research data on the coordination chemistry of "Pyridazin-4-ylhydrazine;dihydrochloride" as a ligand. Specifically, no information was found regarding the structural analysis of its coordination compounds.

X-ray Crystallographic Studies of Metal Complexes

No X-ray crystallographic studies of metal complexes involving Pyridazin-4-ylhydrazine;dihydrochloride (B599025) as a ligand have been reported in the accessible scientific literature. Consequently, there are no crystallographic data, such as bond lengths, bond angles, or crystal packing information, to present.

Investigation of Bonding Types (e.g., N-S Bonding)

There are no published investigations into the specific bonding types, including potential N-S bonding, within coordination compounds of this compound. The absence of synthesized and characterized complexes means that spectroscopic and theoretical studies that would elucidate such bonding interactions have not been conducted.

Theoretical and Computational Studies of Pyridazin 4 Ylhydrazine;dihydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

No specific DFT studies for Pyridazin-4-ylhydrazine;dihydrochloride (B599025) were found. This section would typically involve using computational methods to model the molecule and predict its properties.

Geometry Optimization and Conformational Analysis

Information regarding the optimized molecular geometry, bond lengths, bond angles, and conformational analysis of Pyridazin-4-ylhydrazine;dihydrochloride is not available in the searched literature. This analysis is fundamental for understanding the three-dimensional structure and stability of the molecule.

Electronic Structure Analysis

A detailed analysis of the electronic structure, which is crucial for understanding the reactivity and properties of the molecule, could not be performed due to the absence of specific computational data.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap for this compound are not documented in the available literature.

Ionization Potentials and Electron Affinities

Calculated values for the ionization potential and electron affinity of this compound are not available. These parameters are typically derived from HOMO and LUMO energies.

Chemical Potential, Hardness, Softness, and Electrophilicity Index

Global reactivity descriptors such as chemical potential, hardness, softness, and the electrophilicity index have not been computationally determined for this compound in the reviewed sources.

Charge Distribution and Dipole Moments

There is no available data on the charge distribution (e.g., Mulliken or Natural Bond Orbital charges) or the dipole moment of this compound. This information is essential for understanding the molecule's polarity and intermolecular interactions.

Vibrational Frequency Calculations and Comparison with Experimental Data

A critical step in characterizing any molecule is the analysis of its vibrational modes. Computational methods, such as Density Functional Theory (DFT), are routinely used to calculate the harmonic vibrational frequencies of molecules. q-chem.comnih.gov These theoretical frequencies, which correspond to the stretching, bending, and torsional motions of the atoms, provide a predicted infrared (IR) and Raman spectrum.

For a comprehensive analysis of this compound, a computational study would need to be performed to generate these theoretical spectra. The calculated frequencies would then require comparison with experimentally recorded IR and Raman spectra of the compound. This comparison is crucial for validating the accuracy of the computational model and for the definitive assignment of the experimental spectral bands to specific molecular vibrations. nih.gov Currently, no such computational or experimental spectroscopic analysis dedicated to this compound has been reported.

Table 1: Hypothetical Data Table for Vibrational Frequency Analysis of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| N-H stretch | Data not available | Data not available | Hydrazine (B178648) group |

| C-H stretch | Data not available | Data not available | Pyridazine (B1198779) ring |

| C=N stretch | Data not available | Data not available | Pyridazine ring |

| Ring deformation | Data not available | Data not available | Pyridazine ring |

This table illustrates the type of data that would be generated from a dedicated computational and experimental study. The fields are marked as "Data not available" to reflect the current lack of research.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the movement of atoms and molecules over time. mdpi.com This technique is instrumental in understanding the dynamic behavior of chemical systems in different environments.

Conformational Dynamics in Solution

In a solvent, molecules are not static but are constantly rotating around their single bonds, adopting various shapes or conformations. MD simulations can map out the potential energy surface of a molecule like this compound in solution, identifying the most stable conformations and the energy barriers for converting between them. nih.gov This information is vital for understanding how the molecule's shape influences its interactions and reactivity. Such a study for this compound has not yet been performed.

Intermolecular Interactions in Condensed Phases

In its solid state or in a concentrated solution, molecules of this compound will interact with each other through a network of intermolecular forces, such as hydrogen bonds and van der Waals forces. MD simulations can model these interactions, providing insights into the crystal packing of the solid or the solvation structure in a liquid. nih.gov Understanding these interactions is key to predicting physical properties like solubility and melting point. This area remains unexplored for the title compound.

Computational Insights into Reaction Mechanisms

Computational chemistry is a powerful tool for mapping the energetic landscape of chemical reactions, helping to elucidate the step-by-step process by which reactants are transformed into products. pensoft.net

Transition State Characterization

Chemical reactions proceed through a high-energy state known as the transition state. Using quantum mechanical calculations, the geometry and energy of the transition state for reactions involving this compound could be determined. researchgate.net Vibrational frequency analysis of the transition state structure is used to confirm its identity, as it should possess a single imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Profiles of Chemical Transformations

Table 2: Hypothetical Reaction Energy Profile Data

| Species | Relative Energy (kcal/mol) |

| Reactants | Data not available |

| Transition State 1 | Data not available |

| Intermediate | Data not available |

| Transition State 2 | Data not available |

| Products | Data not available |

This table is a template for the kind of data that would be generated from a computational study of a reaction involving this compound. All values are currently unavailable.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules. The resulting three-dimensional Hirshfeld surface provides a rich graphical representation of intermolecular contacts, with the surface colored according to various properties, such as dnorm (normalized contact distance), to highlight regions of significant interaction.

The dnorm surface, for instance, uses a red-white-blue color scheme where red spots indicate shorter intermolecular contacts with negative dnorm values, white areas represent contacts around the van der Waals radii separation with dnorm values close to zero, and blue regions signify longer contacts with positive dnorm values. This visualization allows for the immediate identification of key interactions, such as hydrogen bonds and other close contacts, that are crucial for the stability of the crystal packing.

While specific experimental data for the Hirshfeld surface analysis of this compound is not available in the cited sources, the analysis of structurally similar compounds provides a strong indication of the types of interactions that would be expected to govern its crystal structure. The presence of nitrogen and hydrogen atoms suggests that N–H···Cl and C–H···Cl hydrogen bonds, along with H···H contacts, would likely play a significant role in the supramolecular assembly.

To illustrate how data from a Hirshfeld surface analysis is typically presented, the following interactive table provides an example of the percentage contributions of major intermolecular contacts for a related pyridazine compound.

| Intermolecular Contact | Contribution (%) |

| H···H | 45.0 |

| Cl···H/H···Cl | 25.5 |

| C···H/H···C | 15.2 |

| N···H/H···N | 8.3 |

| C···C | 3.0 |

| Other | 3.0 |

This table is a representative example for a substituted pyridazine derivative and does not represent actual data for this compound.

Derivatives and Analogues of Pyridazin 4 Ylhydrazine;dihydrochloride

Synthesis of Substituted Pyridazin-4-ylhydrazines

The synthesis of substituted pyridazin-4-ylhydrazines can be achieved through several established synthetic routes. A primary method involves the nucleophilic aromatic substitution of a suitable leaving group, typically a halogen, at the 4-position of the pyridazine (B1198779) ring with hydrazine (B178648) or a substituted hydrazine.

One common approach begins with a halo-substituted pyridazine. For instance, a 4-chloropyridazine (B92835) derivative can be reacted with hydrazine hydrate (B1144303) in a suitable solvent, such as dioxane, under reflux conditions. This reaction leads to the displacement of the chloride ion by the hydrazinyl group to yield the corresponding 4-hydrazinylpyridazine (B3345292) derivative. nih.gov This method is versatile and can be applied to various substituted pyridazine cores.

Another synthetic strategy involves building the pyridazine ring from an acyclic precursor that already contains a hydrazine moiety. For example, refluxing compounds like 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones with hydrazine hydrate in absolute ethanol (B145695) can yield 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one derivatives. nih.gov This approach constructs the pyridazine ring itself while incorporating the substituted hydrazine group at the desired position.

The table below summarizes key findings from synthetic studies focused on producing substituted hydrazinylpyridazines.

Table 1: Synthesis of Substituted Pyridazin-4-ylhydrazine Analogues

| Starting Material | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-(2-(4-Chlorophenyl)hydrazinyl)-3-chloro-6-phenylpyridazine | Hydrazine hydrate (99%) | Dioxane, reflux, 6 h | 4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | 55% nih.gov |

| 3-[2-(4-Halophenyl)hydrazono]-5-phenylfuran-2(3H)-one | Hydrazine hydrate | Absolute ethanol, reflux | 4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | Not specified nih.gov |

Chemical Transformations of Pyridazin-4-ylhydrazine to Form Other Heterocycles

The hydrazinyl group on the pyridazine ring is a versatile functional group that serves as a key nucleophile in cyclization and cyclocondensation reactions, enabling the synthesis of various fused heterocyclic systems. These transformations are valuable for creating novel molecular scaffolds in medicinal and materials chemistry.

A prominent application of pyridazinylhydrazines is in the synthesis of fused triazole rings. For example, 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine can be treated with various one-carbon electrophiles to construct a fused nih.govmdpi.comtriazolo[4,3-b]pyridazine system. nih.gov Reaction with acetic anhydride (B1165640) closes the triazole ring to form a methyl-substituted pyridazinotriazine, while reaction with p-chlorobenzaldehyde yields an aryl-substituted derivative. nih.gov Using carbon disulphide leads to the formation of a triazine-thione. nih.gov

These reactions typically involve the intramolecular cyclization where the terminal nitrogen of the hydrazine group attacks an electrophilic center, which is either the reagent itself or an intermediate formed from it, followed by dehydration or another elimination step to form the stable aromatic fused ring. Such cyclocondensation reactions highlight the utility of pyridazinylhydrazines as precursors to more complex, polycyclic heteroaromatic compounds. beilstein-journals.orgresearchgate.net

The following table presents research findings on the transformation of pyridazinylhydrazine analogues into other heterocyclic systems.

Table 2: Synthesis of Fused Heterocycles from Pyridazinylhydrazine Derivatives

| Starting Hydrazine Derivative | Reagent(s) | Resulting Heterocyclic System | Product Name | Yield |

|---|---|---|---|---|

| 4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | Acetic anhydride | Pyridazino[4,3-e] nih.govmdpi.comtriazine | N-(4-Chlorophenyl)-3-methyl-6-phenylpyridazino[4,3-e] nih.govmdpi.comtriazin-4(1H)-amine | 46% nih.gov |

| 4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | p-Chlorobenzaldehyde | Pyridazino[4,3-e] nih.govmdpi.comtriazine | N,3-Bis(4-chlorophenyl)-6-phenylpyridazino[4,3-e] nih.govmdpi.comtriazin-4(1H)-amine | 62% nih.gov |

Comparative Studies with Related Hydrazines and Pyridazines

The chemical and physical properties of Pyridazin-4-ylhydrazine are largely dictated by the parent pyridazine ring. Comparative studies with its isomers, pyrimidine (B1678525) and pyrazine (B50134), reveal unique electronic characteristics that distinguish pyridazine-containing compounds. The two adjacent nitrogen atoms in the pyridazine ring create a significant dipole moment and influence the basicity and reactivity of the heterocycle and its derivatives.

The pyridazine ring possesses the largest dipole moment among the diazine isomers. This high polarity can influence intermolecular interactions, such as π-π stacking, which is a key factor in molecular recognition and drug-target binding. In contrast, pyrazine has a dipole moment of zero due to its symmetry.

The basicity of the diazines is also distinct. Pyridazine is a weak base, and its pKa is lower than that of pyridine (B92270) but higher than that of pyrimidine and pyrazine. The proximity of the two nitrogen atoms in pyridazine leads to lone pair-lone pair repulsion, which is relieved upon protonation, contributing to its relative basicity. The electron-withdrawing nature of the second nitrogen atom in all diazines reduces the basicity compared to pyridine.

These intrinsic electronic properties of the pyridazine ring modulate the reactivity of its substituents. The electron-deficient nature of the ring affects the nucleophilicity of an attached hydrazine group. Compared to a simpler arylhydrazine like phenylhydrazine, the hydrazine moiety in pyridazin-4-ylhydrazine is expected to have altered reactivity due to the strong inductive and mesomeric effects of the two ring nitrogens.

The table below provides a comparison of key physicochemical properties of pyridazine and its isomers.

Table 3: Comparative Physicochemical Properties of Diazine Isomers

| Compound | Molecular Formula | Dipole Moment (Debye) | pKa (of conjugate acid) |

|---|---|---|---|

| Pyridazine | C₄H₄N₂ | ~3.9 - 4.67 | 2.33 |

| Pyrimidine | C₄H₄N₂ | ~2.3 | 1.3 |

Note: Exact values can vary slightly based on the measurement method and solvent.

Future Directions and Emerging Research Avenues in Pyridazin 4 Ylhydrazine Chemistry

Development of Novel Synthetic Methodologies